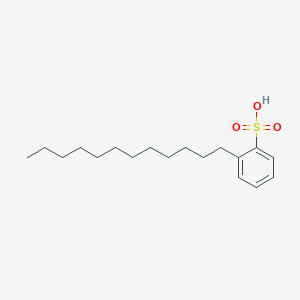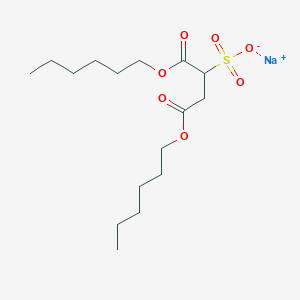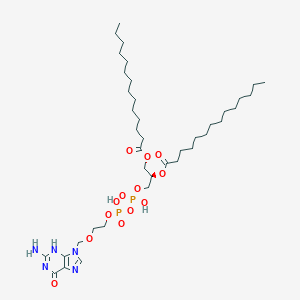
Oxoformycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxoformycin B is a natural product that is produced by the actinomycete strain Streptomyces rimosus. It has been found to possess a range of biological activities, including antibacterial, antifungal, and cytotoxic properties. In recent years, there has been a growing interest in the synthesis and study of oxoformycin B due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of oxoformycin B is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. This is achieved through the binding of oxoformycin B to the enzyme UDP-N-acetylmuramyl-L-alanine synthase, which is involved in the biosynthesis of the bacterial cell wall.
Biochemical and Physiological Effects:
Oxoformycin B has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacterial and fungal pathogens, including Candida albicans and Aspergillus fumigatus. Additionally, oxoformycin B has been found to possess cytotoxic properties, which make it a potential candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using oxoformycin B in lab experiments is its potent antibacterial activity. This makes it a valuable tool for the study of bacterial cell wall synthesis and the development of new antibiotics. However, there are also some limitations to the use of oxoformycin B. For example, it can be difficult to obtain sufficient quantities of the compound for use in large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for the study of oxoformycin B. One area of research is in the development of new antibiotics that target bacterial cell wall synthesis. Another potential application is in the development of new anticancer drugs. Additionally, there is scope for further study of the mechanism of action of oxoformycin B, which could lead to the development of new drugs with improved efficacy and reduced side effects.
Métodos De Síntesis
The synthesis of oxoformycin B can be achieved through a multi-step process that involves the use of various chemical reagents and reaction conditions. One of the most commonly used methods involves the conversion of the natural product formycin A to oxoformycin B through a series of chemical reactions, including oxidation and reduction steps.
Aplicaciones Científicas De Investigación
Oxoformycin B has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new antibiotics. Oxoformycin B has been found to possess potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Número CAS |
19246-88-9 |
|---|---|
Nombre del producto |
Oxoformycin B |
Fórmula molecular |
C10H12N4O6 |
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C10H12N4O6/c15-1-2-6(16)7(17)8(20-2)4-3-5(14-13-4)9(18)12-10(19)11-3/h2,6-8,15-17H,1H2,(H,13,14)(H2,11,12,18,19)/t2-,6-,7-,8+/m1/s1 |
Clave InChI |
BZRSWNNPPAAMII-UOQNBVRUSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=C3C(=NN2)C(=O)NC(=O)N3)O)O)O |
SMILES |
C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)NC(=O)N3)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)NC(=O)N3)O)O)O |
Otros números CAS |
19246-88-9 |
Sinónimos |
oxoformycin B; Oxoformycin; 3-β-D-Ribofuranosyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





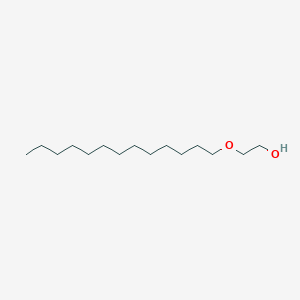
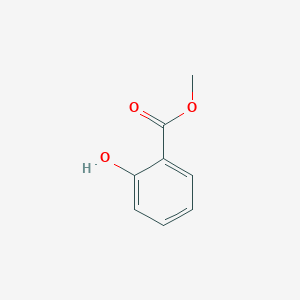
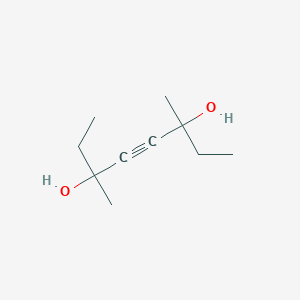
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)


